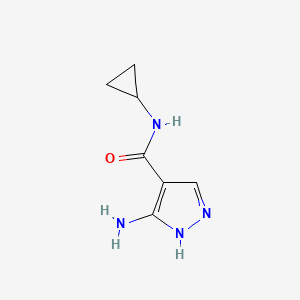

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide is a chemical compound with the CAS Number: 2090331-19-2 . It has a molecular weight of 166.18 . The compound is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

5-Amino-pyrazoles, which include this compound, are potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis

The Inchi Code for this compound is1S/C7H10N4O/c8-6-5 (3-9-11-6)7 (12)10-4-1-2-4/h3-4H,1-2H2, (H,10,12) (H3,8,9,11) . Chemical Reactions Analysis

5-Amino-pyrazoles are used to construct diverse heterocyclic or fused heterocyclic scaffolds . They are used to synthesize poly-substituted heterocyclic compounds and fused heterocyclic compounds .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .科学的研究の応用

AMPK-Independent Effects of AICAr

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) has been widely studied for its role in the physiological regulation of metabolism and cancer pathogenesis through AMPK activation. However, research indicates that many of AICAr's effects, previously attributed to AMPK activation, are actually AMPK-independent. This review highlights the significance of distinguishing between AMPK-dependent and independent actions of AICAr in studies related to metabolism, hypoxia, exercise, nucleotide synthesis, and cancer, underscoring the complexity of interpreting AICAr-based studies in understanding the AMPK signaling pathway (Visnjic et al., 2021).

Therapeutic Applications of Pyrazolines

Pyrazolines, a category of nitrogen-containing five-membered ring heterocyclic compounds, have been found to possess a wide array of pharmacological properties. Recent literature review covering patents from 2000 to 2011 elaborates on the therapeutic applications of pyrazoline derivatives, including their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This comprehensive review also discusses the pharmaceutical applications and compositions of pyrazoline derivatives, highlighting their significance in medicinal chemistry (Shaaban et al., 2012).

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine

Pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocycle in drug discovery, demonstrating a broad range of medicinal properties including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. This review outlines synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties along with structure-activity relationship (SAR) studies. The review emphasizes the potential for further exploration of this scaffold in developing drug candidates, showcasing the wide applicability and the medicinal chemistry interest in pyrazolo[1,5-a]pyrimidine derivatives (Cherukupalli et al., 2017).

Anticancer Applications of Pyrazoline Derivatives

Research on pyrazoline derivatives has identified them as highly effective in exhibiting biological effects, particularly in anticancer activity. This review covers the synthetic strategies and biological activities of pyrazoline derivatives patented from 2000 to 2021, highlighting their potential in anticancer applications. The review underscores the importance of pyrazoline as a heterocyclic compound and encourages further research into its therapeutic potential against cancer (Ray et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Target of Action

The primary targets of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, and their aberrant activation has led to the development of several FGFR inhibitors .

Mode of Action

This compound interacts with FGFRs in a covalent manner . It is designed to target both wild-type FGFRs and the gatekeeper mutants, which are often responsible for drug resistance . The compound binds irreversibly to FGFR1, as revealed by X-ray co-crystal structure .

Biochemical Pathways

The compound affects the biochemical pathways associated with FGFRs . By inhibiting FGFRs, it disrupts the downstream signaling pathways that promote cell proliferation and survival, thereby exerting its anti-cancer effects .

Pharmacokinetics

The compound’s efficacy against fgfr1, fgfr2, fgfr3, and fgfr2 v564f gatekeeper mutant in biochemical assays suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant . It also strongly suppresses the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells .

生化学分析

Biochemical Properties

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide has demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant in biochemical assays . It interacts with these enzymes, leading to their inhibition or activation .

Cellular Effects

This compound strongly suppresses the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves irreversible binding to FGFR1 . This binding interaction leads to changes in gene expression and enzyme inhibition or activation .

特性

IUPAC Name |

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-6-5(3-9-11-6)7(12)10-4-1-2-4/h3-4H,1-2H2,(H,10,12)(H3,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLBUDBNCNSQOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(NN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-(propan-2-yl)urea](/img/structure/B2812383.png)

![2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B2812384.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2812385.png)

![2-[Methyl(1,3-thiazol-2-yl)amino]cyclopentan-1-ol](/img/structure/B2812397.png)

![2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B2812398.png)

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2812400.png)

![N-[(4-fluorophenyl)methyl]-6-methoxy-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2812402.png)

![3-chloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2812403.png)